2-Methoxytetrahydrofuran

Beschreibung

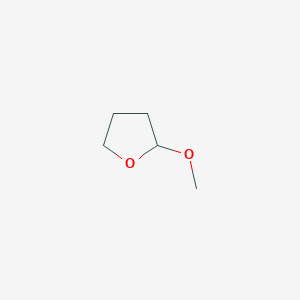

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxyoxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-6-5-3-2-4-7-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAMTPRCXVGTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928588 | |

| Record name | 2-Methoxyoxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13436-45-8 | |

| Record name | Tetrahydro-2-methoxyfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13436-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxytetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyoxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxytetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data for 2-Methoxytetrahydrofuran: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxytetrahydrofuran (CAS No. 13436-45-8), a heterocyclic ether of interest in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information herein is synthesized from publicly available spectral data and established spectroscopic principles to provide a thorough characterization of this compound.

Introduction to 2-Methoxytetrahydrofuran

2-Methoxytetrahydrofuran is a cyclic ether with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol .[1] Its structure, featuring a tetrahydrofuran ring substituted with a methoxy group at the 2-position, makes it a valuable building block in organic chemistry. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and for monitoring reactions in which it is a reactant, intermediate, or product. This guide will delve into the key spectral features that define its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Methoxytetrahydrofuran, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Methoxytetrahydrofuran is expected to show distinct signals for the protons on the tetrahydrofuran ring and the methoxy group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Data Presentation: ¹H NMR

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| H-2 | ~4.8 - 5.0 | Triplet (t) | 1H |

| OCH₃ | ~3.3 - 3.4 | Singlet (s) | 3H |

| H-5 | ~3.7 - 3.9 | Multiplet (m) | 2H |

| H-3, H-4 | ~1.8 - 2.1 | Multiplet (m) | 4H |

Expertise & Experience: Causality Behind Experimental Choices

The choice of a standard deuterated solvent, such as chloroform-d (CDCl₃), is critical for obtaining high-resolution spectra of small organic molecules like 2-Methoxytetrahydrofuran. CDCl₃ is chemically inert and has a well-defined residual solvent peak that can be used for referencing. The concentration of the sample is typically in the range of 5-25 mg in 0.5-0.7 mL of solvent to ensure good signal-to-noise without causing significant line broadening.[2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10 mg of 2-Methoxytetrahydrofuran and dissolve it in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key acquisition parameters include:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the tetrahydrofuran ring being broken by the methoxy group, five distinct carbon signals are expected.

Data Presentation: ¹³C NMR

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C-2 | ~103 - 105 |

| OCH₃ | ~55 - 57 |

| C-5 | ~67 - 69 |

| C-3 | ~30 - 32 |

| C-4 | ~23 - 25 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of 2-Methoxytetrahydrofuran in 0.6 mL of CDCl₃ with TMS.[2]

-

Instrument Setup: Use the same sample and instrument as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key acquisition parameters include:

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

Pulse width: 30-45°.

-

Spectral width: 0-220 ppm.

-

-

Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Methoxytetrahydrofuran is dominated by absorptions corresponding to C-H and C-O bonds.

Data Presentation: IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Strong | C-H stretching (aliphatic) |

| 1100 - 1000 | Strong | C-O stretching (ether) |

| 1465 - 1440 | Medium | C-H bending (CH₂) |

| 1380 - 1365 | Medium | C-H bending (CH₃) |

Expertise & Experience: Trustworthiness of the Protocol

Attenuated Total Reflectance (ATR) is a modern and reliable technique for obtaining IR spectra of liquid samples with minimal preparation.[3] A background spectrum of the clean ATR crystal is taken before the sample is applied. This background is then subtracted from the sample spectrum to yield the true absorption spectrum of the sample, ensuring the data's trustworthiness.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Collection: Record a background spectrum of the clean, empty ATR accessory.

-

Sample Application: Place a single drop of neat 2-Methoxytetrahydrofuran onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. Electron Ionization (EI) is a common technique for volatile compounds like 2-Methoxytetrahydrofuran.

Data Presentation: Mass Spectrometry (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 102 | Moderate | [M]⁺ (Molecular Ion) |

| 71 | High | [M - OCH₃]⁺ |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

Expertise & Experience: Authoritative Grounding

The fragmentation of cyclic ethers in EI-MS often involves initial cleavage of a C-C bond adjacent to the oxygen atom, followed by further rearrangements. The loss of the methoxy group (CH₃O·) to form the m/z 71 fragment is a characteristic fragmentation pathway for 2-methoxytetrahydrofuran, leading to a stable oxonium ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of 2-Methoxytetrahydrofuran into the mass spectrometer, typically via a gas chromatography (GC) system for separation and controlled introduction.

-

Ionization: In the ion source, bombard the gaseous molecules with a beam of electrons (typically at 70 eV).

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Visualization of Molecular Structure and Fragmentation

Caption: Molecular structure of 2-Methoxytetrahydrofuran.

Caption: Primary fragmentation of 2-Methoxytetrahydrofuran in EI-MS.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of 2-Methoxytetrahydrofuran. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon-hydrogen framework. The IR spectrum identifies the key functional groups, primarily the ether linkages and aliphatic C-H bonds. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern. This guide serves as a valuable resource for scientists working with this compound, providing the necessary spectroscopic data and experimental context for its confident identification and use in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 47519, 2-Methoxytetrahydrofuran. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

Sources

Technical Monograph: 2-Methoxytetrahydrofuran (2-Methoxyoxolane)

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Nomenclature & Stereochemical Dynamics

While widely recognized in laboratory settings as 2-methoxytetrahydrofuran , the rigorous IUPAC systematic name for this cyclic acetal is 2-methoxyoxolane . This distinction is not merely semantic; it aligns with the Hantzsch-Widman nomenclature system for five-membered saturated heterocycles containing one oxygen atom (oxolanes).

Stereoelectronic Profile: The Anomeric Effect

For the research chemist, the structural significance of 2-methoxyoxolane lies in its stereochemistry. Unlike cyclohexane systems where steric bulk dictates equatorial preference, 2-methoxyoxolane exhibits a strong anomeric effect .

The electronegative methoxy substituent at the C2 position prefers the axial (pseudo-axial) orientation over the sterically less hindered equatorial position.

-

Mechanistic Driver: This stabilization arises from the delocalization of the endocyclic oxygen's lone pair (

) into the antibonding orbital ( -

Practical Implication: In synthetic planning, this stereoelectronic preference influences the diastereoselectivity of substitution reactions at the anomeric center, often favoring products that maintain this orbital overlap.

Synthetic Methodology: Acid-Catalyzed Addition

The industrial and laboratory standard for synthesizing 2-methoxytetrahydrofuran is the acid-catalyzed addition of methanol to 2,3-dihydrofuran. This reaction is a classic example of electrophilic addition to an enol ether.

Reaction Protocol

Reagents: 2,3-Dihydrofuran (DHF), Anhydrous Methanol (MeOH), p-Toluenesulfonic acid (p-TsOH) (cat.).

-

Preparation: Charge a flame-dried round-bottom flask with anhydrous methanol (5-10 equiv).

-

Catalyst Loading: Add p-TsOH (0.5 mol%) at 0°C.

-

Addition: Dropwise addition of 2,3-dihydrofuran to the methanolic solution. The reaction is exothermic; maintain internal temperature <20°C to prevent polymerization.

-

Quench: Neutralize with solid NaHCO

or triethylamine. -

Purification: Fractional distillation (BP: 105–107°C).

Mechanistic Visualization

The following diagram illustrates the Markovnikov addition mechanism, highlighting the oxocarbenium intermediate which is the critical electrophilic species.

Figure 1: Acid-catalyzed synthesis of 2-methoxyoxolane via oxocarbenium ion intermediate.

Physical Properties & Safety Profile

Accurate physical data is essential for process scaling. Note that 2-methoxyoxolane is a peroxide-forming ether (Group B: Peroxide hazard on concentration).

Key Physical Data[1]

| Property | Value | Context |

| CAS Number | 13436-45-8 | Unique Identifier |

| Molecular Weight | 102.13 g/mol | C |

| Boiling Point | 105–107 °C | Higher than THF (66°C) |

| Density | 0.972 g/mL | @ 20°C |

| Solubility | Soluble | CHCl |

| Appearance | Colorless Oil | Distinct ethereal odor |

Peroxide Management Workflow

As an acetal/ether hybrid, this compound reacts with atmospheric oxygen to form unstable hydroperoxides. The following protocol is mandatory for storage >3 months.

Figure 2: Decision matrix for handling peroxide-forming ethers.

Applications in Drug Development

Protecting Group Chemistry

2-Methoxytetrahydrofuran serves as a latent aldehyde equivalent. Under acidic hydrolysis, it unmasks 4-hydroxybutanal. This reversibility makes it valuable for protecting hydroxyl groups as mixed acetals (tetrahydrofuranyl ethers), which are stable to bases and nucleophiles but cleaved by mild acid.

Pharmaceutical Intermediates

The 2-alkoxytetrahydrofuran motif appears in various bioactive scaffolds.

-

COX-2 Inhibitors: Research indicates pyrazole derivatives substituted with a 2-methoxytetrahydrofuran moiety exhibit potency as selective Cyclooxygenase-2 inhibitors.[1]

-

Nucleoside Analogs: The tetrahydrofuran ring is the backbone of nucleoside antivirals. 2-methoxyoxolane derivatives are often used as glycosyl donors in the synthesis of modified nucleosides, leveraging the anomeric effect to control the stereochemistry of the glycosidic bond.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 47519, Tetrahydro-2-methoxyfuran. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans and Derivatives. Retrieved from [Link]

-

University of Pittsburgh (EH&S). Safe Handling of Peroxide Forming Chemicals.[2] Retrieved from [Link]

Sources

Molecular Architecture & Synthetic Utility of 2-Methoxytetrahydrofuran

This is an in-depth technical guide on the molecular structure, synthesis, and application of 2-Methoxytetrahydrofuran .

Technical Reference for Drug Development & Organic Synthesis

Executive Summary

2-Methoxytetrahydrofuran (2-MeOTHF) is a cyclic acetal serving as a critical model system for furanose carbohydrate stereochemistry and a versatile intermediate in the synthesis of nucleoside analogs. Unlike its solvent counterpart 2-Methyltetrahydrofuran (2-MeTHF), 2-MeOTHF is defined by its anomeric center at C2, which imparts unique reactivity (acetal hydrolysis) and stereoelectronic properties (anomeric effect). This guide analyzes its conformational dynamics, industrial synthesis protocols, and role as a glycosyl donor surrogate in medicinal chemistry.

Part 1: Molecular Architecture & Stereochemistry

The Furanose Ring & Pseudorotation

The five-membered furanose ring of 2-MeOTHF is not planar; it undergoes continuous conformational exchange known as pseudorotation . Unlike the rigid chair conformation of six-membered pyranoses, the furanose ring fluctuates between Envelope (E) and Twist (T) forms to minimize torsional strain and eclipsing interactions.

-

Envelope (E): Four atoms are coplanar, with the fifth (usually C2 or C3) displaced.

-

Twist (T): Three atoms are coplanar, with two adjacent atoms displaced on opposite sides.

The Anomeric Effect in Furanoses

In 2-MeOTHF, the methoxy substituent at C2 exhibits a strong stereoelectronic preference for the pseudoaxial orientation, a phenomenon known as the Anomeric Effect .

-

Mechanism: The lone pair (

) on the ring oxygen donates electron density into the antibonding orbital ( -

Outcome: This hyperconjugation stabilizes the pseudoaxial conformer despite the steric penalty.[1]

-

Exo-Anomeric Effect: A secondary preference exists for the O-methyl group to adopt a gauche orientation relative to the ring oxygen, maximizing overlap between the exocyclic oxygen lone pair and the ring C-O antibonding orbital.

Conformational Pathway Diagram

The following diagram illustrates the equilibrium driven by the anomeric effect, favoring the pseudoaxial conformer.

Caption: Thermodynamic equilibrium shifting toward the pseudoaxial conformer due to

Part 2: Physicochemical Profile & Spectroscopy

Physical Properties

2-MeOTHF is a colorless liquid with properties distinct from the common solvent THF.

| Property | Value | Context |

| Molecular Formula | C | Cyclic Acetal |

| Molecular Weight | 102.13 g/mol | - |

| Boiling Point | 106–107 °C | Higher than THF (66 °C) due to polarity |

| Density | 0.96 g/cm³ | - |

| Refractive Index | - | |

| Solubility | Organic solvents, Water (Partial) | Hydrolyzes in acidic water |

NMR Spectroscopic Signature

The structure is confirmed by

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| C2-H (Anomeric) | 4.90 - 5.10 | Multiplet (dd) | Deshielded by two oxygens; diagnostic acetal peak. |

| C5-H | 3.40 - 4.00 | Multiplet | Typical ether ring protons. |

| -OCH | 3.25 - 3.30 | Singlet | Methyl ether; sharp singlet. |

| C3/C4-H | 1.60 - 2.10 | Multiplet | Ring methylene protons. |

Part 3: Synthesis & Manufacturing Pathways

Two primary routes exist for synthesizing 2-MeOTHF: the Oxidative Cleavage route (from dihydropyran) and the Direct Methanolysis route (from dihydrofuran).

Protocol A: Oxidative Cleavage of Dihydropyran

This method is historically significant for generating 2-MeOTHF when 2,3-dihydrofuran is unavailable. It involves ozonolysis followed by acetalization.

Reaction Scheme:

-

Ozonolysis: Dihydropyran

4-Formyloxybutyraldehyde.[2][3] -

Cyclization: 4-Formyloxybutyraldehyde + Trimethyl Orthoformate

2-Methoxytetrahydrofuran.

Step-by-Step Methodology:

-

Ozonolysis: Dissolve dihydropyran (0.75 mol) in methanol. Cool to -78°C. Pass ozonized oxygen until a blue color persists.[3] Purge with nitrogen.[1][3]

-

Reduction: Add methyl sulfide (excess) to reduce ozonides. Warm to room temperature (RT) over 3 hours.[3]

-

Isolation 1: Evaporate solvent.[3] Extract aqueous phase with ether/DCM.[3] Distill to obtain 4-formyloxybutyraldehyde (95% yield).

-

Acetalization: Mix the aldehyde (0.02 mol) with trimethyl orthoformate (0.02 mol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Reaction: Stir at RT for 36 hours. (Exothermic initially).[3]

-

Purification: Neutralize with anhydrous Na

CO

Protocol B: Acid-Catalyzed Methanolysis of 2,3-Dihydrofuran

This is the modern standard due to the commercial availability of 2,3-dihydrofuran.

Reaction:

Protocol:

-

Charge: Place 2,3-dihydrofuran (1.0 eq) in a round-bottom flask.

-

Solvent/Reagent: Add anhydrous methanol (1.5 - 2.0 eq).

-

Catalyst: Add concentrated HCl (trace, ~0.1 mol%) or p-TsOH.

-

Conditions: Stir at 0°C to RT for 2-4 hours. Reaction is rapid.

-

Quench: Add solid NaHCO

to neutralize acid. -

Workup: Filter solids. Remove excess methanol via rotary evaporation (careful of azeotropes). Distill the residue.

Part 4: Reactivity & Stability Protocols

Acetal Hydrolysis (Acid Sensitivity)

Unlike simple ethers (e.g., THF), 2-MeOTHF is an acetal . It is stable to base but highly labile to aqueous acid.

-

Reaction: 2-MeOTHF + H

O/H -

Implication: Cannot be used as a solvent in acidic aqueous reactions. Must be stored over basic stabilizers (e.g., K

CO

Peroxide Formation (Safety Critical)

Like all cyclic ethers, 2-MeOTHF is a Class B Peroxide Former .

-

Mechanism: Radical abstraction of the hydrogen at C2 or C5 by atmospheric oxygen. The C2 position is activated by two oxygens, making the radical stable but the resulting hydroperoxide potentially explosive.

-

Detection: Potassium Iodide (KI) starch paper test.

-

Inhibition: Store with BHT (Butylated hydroxytoluene) or store under inert atmosphere (Argon/Nitrogen).

-

Disposal: Test for peroxides before distillation. If >100 ppm, treat with ferrous sulfate or sodium bisulfite before disposal.

Part 5: Applications in Drug Development

Nucleoside Analog Synthesis

2-MeOTHF serves as a simplified "dummy" sugar for optimizing glycosylation reactions.

-

Glycosyl Donor Model: Researchers use 2-MeOTHF to study the stereoselectivity of nucleophilic substitution at the anomeric center without the interference of the complex hydroxyl protecting groups found in ribose/deoxyribose.

-

Mechanism: Lewis acid (e.g., TMSOTf, SnCl

) promotes the departure of the methoxy group, generating an oxocarbenium ion intermediate. The nucleobase (e.g., silylated uracil) attacks from the face opposite the C3/C4 steric bulk (or guided by directing groups), mimicking the synthesis of therapeutic nucleosides (e.g., AZT, Gemcitabine).

Synthesis of 2-Substituted Tetrahydrofurans

It is a precursor for introducing carbon nucleophiles at the 2-position via Grignard reagents.

-

Reaction: 2-MeOTHF + R-MgX

2-R-Tetrahydrofuran (Ring opening/closing or direct substitution depending on conditions).

Caption: Synthetic divergence of 2-MeOTHF into pharmaceutical scaffolds.

References

-

Rosenthal, A., & Ong, K. S. (1972).[3] A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Canadian Journal of Chemistry, 50(11), 1783–1784.

-

Eliel, E. L., & Giza, C. A. (1968). Conformational Analysis.[1][4] XV. The Anomeric Effect in 2-Alkoxytetrahydropyrans and 1,3-Dioxanes. The Journal of Organic Chemistry, 33(10), 3754–3758.

-

PubChem. (n.d.). 2-Methoxytetrahydrofuran Compound Summary. National Library of Medicine.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[5][6] ChemSusChem, 5(8), 1369-1379. (Cited for distinction between 2-MeTHF and 2-MeOTHF).

Sources

A Precautionary Guide to the Safe Handling of 2-Methoxytetrahydrofuran for Research and Development

This document provides a detailed technical guide on the safe handling and management of 2-Methoxytetrahydrofuran (CAS No. 13436-45-8) for researchers, scientists, and professionals in drug development. Given the limited availability of comprehensive, officially sanctioned safety data for this compound, this guide is founded on a precautionary principle. It synthesizes known physicochemical properties with safety protocols for structurally analogous compounds to establish a robust framework for risk mitigation.

Executive Summary: A Compound with Undetermined Hazard Profile

This absence of information is a critical data gap. Therefore, any professional handling this substance must operate under the assumption of significant potential hazards. The primary directive is to treat 2-Methoxytetrahydrofuran as a substance of unknown toxicity, with known high flammability. This guide provides a framework for managing these risks through rigorous engineering controls, personal protective equipment, and handling protocols.

Physicochemical Properties and Inherent Hazards

Understanding the known physical properties is the first step in constructing a safe operational plan. The low flash point is of particular concern, indicating that this material is highly flammable.

| Property | Value | Source | Implication for Safe Handling |

| Molecular Formula | C₅H₁₀O₂ | [3] | - |

| Molecular Weight | 102.13 g/mol | [3] | - |

| Appearance | Colourless Oil | [1] | Allows for visual confirmation of purity and contamination. |

| Boiling Point | 105-112 °C @ 760 mmHg | [1][4] | Volatile; vapors can accumulate. Operations should be in well-ventilated areas. |

| Density | ~0.97 g/cm³ | [1][4] | Similar to water; will not readily float or sink if immiscible. |

| Flash Point | 7.8 °C (46 °F) (est.) | [2][4] | Highly Flammable. Vapors can form ignitable mixtures with air at or below room temperature. All ignition sources must be strictly excluded. |

| Solubility | Sparingly soluble in Chloroform, slightly in Methanol. Water solubility estimated at 35.3 g/L. | [1][4] | Affects choice of spill cleanup materials and firefighting media. |

| Storage Temperature | Refrigerator (2-8 °C) | [4][5] | Recommended for maintaining stability and minimizing vapor pressure. |

Inferred Hazards from Structural Analogues: A Basis for Precaution

In the absence of specific toxicological data for 2-Methoxytetrahydrofuran, a conservative risk assessment necessitates examining the hazards of structurally related compounds, namely 2-Methyltetrahydrofuran (2-MeTHF) and Tetrahydrofuran (THF). This approach allows us to anticipate potential, though unconfirmed, risks.

Peroxide Formation: The Ether Risk

Like many cyclic ethers, 2-Methoxytetrahydrofuran should be considered a potential peroxide former[6][7]. Ethers can react with atmospheric oxygen, especially when exposed to light, to form unstable and potentially explosive peroxide crystals. This is a critical, high-consequence hazard.

-

Causality: The ether linkage is susceptible to autoxidation. Over time, particularly after a container has been opened, peroxide concentrations can increase to dangerous levels.

-

Validation Protocol: Containers of 2-Methoxytetrahydrofuran must be dated upon receipt and upon opening. They should be tested for the presence of peroxides periodically (e.g., every 3-6 months) and before any distillation or concentration step. If crystals are observed around the cap or in the liquid, or if a peroxide test is positive, the container should be considered extremely dangerous and handled only by trained professionals for disposal[7].

Potential Toxicity and Irritation

Based on data from 2-MeTHF, the following hazards should be assumed until proven otherwise:

-

Acute Oral Toxicity: 2-MeTHF is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4)[8][9]. Therefore, ingestion of 2-Methoxytetrahydrofuran must be avoided.

-

Skin Irritation: Direct contact may cause skin irritation (Skin Irritation, Category 2 for 2-MeTHF)[8][9]. The material may degrease the skin, leading to dermatitis with prolonged exposure[10].

-

Serious Eye Damage: 2-MeTHF is known to cause serious eye damage (Category 1)[8][9]. Contact can lead to severe irritation, and potentially irreversible effects or blindness[11].

-

Inhalation Hazards: Overexposure to vapors of analogous compounds can cause irritation of the mucous membranes and central nervous system effects, including dizziness, headache, and narcosis[10].

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is mandatory. Engineering controls are the primary barrier, supplemented by rigorous PPE protocols.

Engineering Controls

-

Ventilation: All handling of 2-Methoxytetrahydrofuran must be conducted in a certified chemical fume hood to control vapor exposure[12]. The ventilation system, lighting, and any electrical equipment in the area must be explosion-proof[6].

-

Static Control: This is a highly flammable liquid with a low flash point. All containers and transfer equipment must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source[6][13].

-

Safety Equipment: A safety shower and eyewash station must be immediately accessible in the work area[6].

Personal Protective Equipment (PPE)

The following PPE is mandatory for all handling procedures. The selection process should follow a deliberate, risk-assessed workflow.

Standard Operating Procedures: Handling and Storage

Adherence to strict protocols is non-negotiable.

Experimental Protocol: Safe Dispensing

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clear of ignition sources (hot plates, open flames, non-intrinsically safe equipment)[14].

-

Grounding: Securely attach grounding straps to the source container and the receiving vessel before opening either.

-

Inert Atmosphere: If the material is to be stored for an extended period after opening, flush the headspace of the container with an inert gas like nitrogen or argon before resealing. This displaces oxygen and inhibits peroxide formation.

-

Dispensing: Use only non-sparking tools for opening and closing containers[12]. Dispense the liquid slowly to minimize splash and static generation.

-

Sealing: Tightly close all containers immediately after use[11].

-

Cleanup: Clean any minor drips immediately with an appropriate absorbent material.

-

Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water[13].

Storage Protocol

-

Location: Store in a dedicated, well-ventilated, flame-proof cabinet away from heat, sparks, and direct sunlight[14]. The storage area should be cool, preferably under refrigeration as recommended[4][5].

-

Container Integrity: Keep containers tightly sealed and protect them from physical damage[14].

-

Incompatibilities: Segregate from strong oxidizing agents and acids[6][13].

-

Peroxide Management: Date containers upon receipt and opening. Do not store for prolonged periods after opening (e.g., >12 months) without re-testing for peroxides[10].

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an emergency is critical. All personnel must be trained on these procedures.

Personal Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water[2][8]. Seek medical attention if irritation develops.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[2].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].

Spill and Leak Response

The response to a spill should be dictated by its size and location, following a clear decision-making process.

Fire Response

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam[8][13]. Do not use a direct water jet, as it may spread the fire.

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[6][15].

-

Procedure: For small fires, attempt to extinguish only if trained. For large fires, evacuate the area and call emergency services. Cool fire-exposed containers with water spray from a safe distance to prevent rupture[6].

Waste Disposal

All waste containing 2-Methoxytetrahydrofuran must be treated as hazardous.

-

Collection: Collect waste in properly labeled, sealed containers.

-

Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations. This must be done through a licensed hazardous waste disposal company. Do not dispose of down the drain[12].

Conclusion: The Primacy of the Precautionary Principle

The safe use of 2-Methoxytetrahydrofuran in a research or drug development setting is achievable, but it demands a heightened level of caution due to the significant gaps in its safety profile. The protocols outlined in this guide are based on the foundational precautionary principle: in the absence of complete data, assume a high degree of hazard and implement correspondingly robust controls. Every experimental choice, from the scale of the reaction to the selection of PPE, must be informed by a thorough, documented risk assessment. It is the professional and ethical responsibility of every scientist to ensure that this and every chemical is handled with the respect its potential hazards command.

References

-

Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: 2-Methyltetrahydrofuran. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Tetrahydro-2-methylfuran. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (2020). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. 2-Methyltetrahydrofuran. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methoxytetrahydrofuran. Retrieved from [Link]

-

LookChem. (n.d.). 2-Methoxytetrahydrofuran. Retrieved from [Link]

-

TransFurans Chemicals bvba. (2020). EU SAFETY DATA SHEET 2-methyltetrahydrofuran. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47519, Tetrahydro-2-methoxyfuran. Retrieved from [Link]

-

Loba Chemie. (2015). 2-METHYLTETRAHYDROFURAN FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

- 1. 2-methoxytetrahydrofuran | 13436-45-8 [chemicalbook.com]

- 2. 2-methoxytetrahydrofuran, 13436-45-8 [thegoodscentscompany.com]

- 3. Tetrahydro-2-methoxyfuran | C5H10O2 | CID 47519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxytetrahydrofuran|lookchem [lookchem.com]

- 5. 2-methoxytetrahydrofuran CAS#: 13436-45-8 [amp.chemicalbook.com]

- 6. furan.com [furan.com]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. carlroth.com [carlroth.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. lobachemie.com [lobachemie.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Stability of 2-Methoxytetrahydrofuran Under Acidic Conditions

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive technical overview of the chemical stability of 2-methoxytetrahydrofuran (2-MTHF-OMe) in acidic environments. By integrating fundamental mechanistic principles with practical experimental guidance, this document serves as a critical resource for professionals utilizing this moiety in organic synthesis, particularly as a protecting group, and for those managing its stability in pharmaceutical formulations.

Introduction: The Role and Relevance of 2-Methoxytetrahydrofuran

2-Methoxytetrahydrofuran is a cyclic acetal that holds significant value in modern organic chemistry. Structurally, it is the methyl acetal of tetrahydrofuran-2-ol. Its primary application stems from its use as a protecting group for alcohols, analogous to the more common tetrahydropyranyl (THP) ether.[1][2] The function of a protecting group is to mask a reactive functional group, such as an alcohol, to prevent it from interfering with reactions occurring elsewhere in the molecule.

The efficacy of any protecting group is defined by two key characteristics: ease of installation and, crucially, selective removal under specific, controlled conditions. Acetals like 2-methoxytetrahydrofuran are prized for their stability under neutral to strongly basic conditions, yet they are designed to be cleaved (deprotected) in the presence of acid.[3] Understanding the kinetics and mechanism of this acid-catalyzed cleavage is paramount for its effective use in multi-step synthesis and for predicting the degradation pathways of active pharmaceutical ingredients (APIs) containing this structural motif. This guide will elucidate the chemical principles governing its stability and provide actionable protocols for its study.

The Chemistry of Acetal Hydrolysis: A Mechanistic Perspective

The stability of 2-methoxytetrahydrofuran in acidic media is governed by the classic mechanism of acetal hydrolysis. This is a reversible reaction, and the cleavage is facilitated by the presence of an acid catalyst, typically a Brønsted acid, which provides a source of protons (H⁺).[3]

The General Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis proceeds through a multi-step pathway that is initiated by protonation of one of the ether oxygens. The key is the formation of a resonance-stabilized oxocarbenium ion, which is considered the rate-limiting step in what is mechanistically defined as an AA1-1 reaction.[4]

The process can be broken down into four fundamental steps:

-

Protonation: The acid catalyst (H₃O⁺) protonates the exocyclic methoxy oxygen, converting the methoxy group into a good leaving group (methanol).

-

Formation of the Oxocarbenium Ion: The lone pair on the endocyclic (ring) oxygen assists in the departure of methanol, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is the slowest and therefore dictates the overall rate of the reaction.[5]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: The resulting protonated hemiacetal is deprotonated by a water molecule to yield the final hydrolysis products—4-hydroxybutanal (which exists in equilibrium with its cyclic hemiacetal form, tetrahydrofuran-2-ol) and methanol—and regenerates the acid catalyst.[6]

Visualizing the Hydrolysis Pathway of 2-Methoxytetrahydrofuran

The following diagram illustrates the step-by-step mechanism for the acid-catalyzed hydrolysis of 2-methoxytetrahydrofuran.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. total-synthesis.com [total-synthesis.com]

potential applications of 2-Methoxytetrahydrofuran in organic synthesis

The following technical guide details the applications, chemistry, and handling of 2-Methoxytetrahydrofuran , distinct from the common solvent 2-Methyltetrahydrofuran.

Executive Summary

2-Methoxytetrahydrofuran (2-MethoxyTHF) is a cyclic acetal used primarily as a specialized reagent and synthetic intermediate, rather than a bulk solvent. Unlike its structural analog 2-Methyltetrahydrofuran (2-MeTHF) —which is widely employed as a green solvent alternative to THF—2-MethoxyTHF serves as a "latent" aldehyde equivalent and a reagent for installing the 2-tetrahydrofuranyl (THF) protecting group.

This guide addresses the specific utility of 2-MethoxyTHF in protecting group chemistry, nucleophilic substitutions, and pharmaceutical intermediate synthesis (e.g., COX-2 inhibitors), while establishing critical safety protocols regarding peroxide formation.

Part 1: Chemical Profile & Distinction[1][2]

It is critical to distinguish 2-MethoxyTHF from 2-MethylTHF to avoid experimental failure or safety hazards.

| Feature | 2-Methoxytetrahydrofuran | 2-Methyltetrahydrofuran |

| CAS Number | 13483-40-4 (racemic) | 96-47-9 |

| Structure | Cyclic Acetal (Hemiacetal ether) | Cyclic Ether |

| Reactivity | Labile to aqueous acid; reactive electrophile (oxocarbenium source) | Stable to acid/base; inert solvent |

| Primary Use | Reagent / Protecting Group Source | Green Solvent (Grignard/Lithiation) |

| Stability | Hydrolyzes to 4-hydroxybutanal | Stable to hydrolysis |

Key Physical Properties:

-

Boiling Point: ~106–107 °C

-

Density: ~0.97 g/mL

-

Solubility: Soluble in most organic solvents; hydrolyzes in water/acid.

Part 2: The Tetrahydrofuranyl (THF) Protecting Group[1]

One of the most robust applications of 2-MethoxyTHF is the installation of the 2-tetrahydrofuranyl (THF) ether protecting group on alcohols. While less common than the tetrahydropyranyl (THP) ether, the THF ether offers distinct advantages, including lower steric bulk and slightly different acid-lability profiles.

Mechanism of Protection

The reaction proceeds via an acid-catalyzed elimination of methanol to generate a cyclic oxocarbenium ion, which is then trapped by the target alcohol (

Advantages:

-

Base Stability: Completely stable to Grignard reagents, organolithiums, hydrides (

), and basic hydrolysis conditions. -

Orthogonality: Can be cleaved with mild aqueous acid (e.g., acetic acid, PPTS) without affecting silyl ethers or benzyl groups.

Visualization: Protection Mechanism

The following diagram illustrates the acid-catalyzed exchange mechanism.

Caption: Acid-catalyzed generation of the oxocarbenium ion from 2-MethoxyTHF followed by alcohol trapping.

Experimental Protocol: Protection of a Primary Alcohol

Standard Operating Procedure (SOP)

Reagents:

-

Substrate: Alcohol (1.0 equiv)

-

Reagent: 2-Methoxytetrahydrofuran (1.5 – 2.0 equiv)

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and cool to room temperature under

. -

Dissolution: Dissolve the alcohol in anhydrous DCM (0.2 M concentration).

-

Addition: Add 2-Methoxytetrahydrofuran via syringe.

-

Catalysis: Add PPTS in one portion.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the product will be less polar than the starting alcohol).

-

Quench: Dilute with diethyl ether and wash with saturated aqueous

to neutralize the catalyst. -

Workup: Wash organic layer with brine, dry over

, filter, and concentrate. -

Purification: Flash column chromatography (typically Hexanes/EtOAc). Note: The product will form as a diastereomeric mixture (anomers), often appearing as two close spots on TLC.

Part 3: Synthetic Applications as an Intermediate[1]

Beyond protection, 2-MethoxyTHF acts as a C4 building block.

Synthesis of 2,3-Dihydrofuran

2-MethoxyTHF is a precursor to 2,3-dihydrofuran , a valuable enol ether used in cycloaddition reactions.

-

Reaction: Acid-catalyzed elimination of methanol at elevated temperatures (distillation).

-

Utility: 2,3-Dihydrofuran is difficult to store due to polymerization; generating it in situ or freshly from 2-MethoxyTHF is a strategic advantage.

Nucleophilic Substitution (C-Glycosylation Analogs)

In the presence of strong Lewis acids (

Case Study: COX-2 Inhibitor Synthesis

Research into selective COX-2 inhibitors (anti-inflammatory drugs) has utilized tetrahydrofuran scaffolds.[1]

-

Application: 2-MethoxyTHF derivatives are used to synthesize 5-lipoxygenase (5-LO) and COX-2 dual inhibitors.

-

Mechanism: The tetrahydrofuran ring mimics the arachidonic acid transition state or binds to the hydrophobic pocket of the enzyme. The methoxy group often serves as a handle for further functionalization or as a leaving group to install aryl pharmacophores.

Part 4: Synthesis of 2-Methoxytetrahydrofuran[4][5]

Researchers may need to synthesize 2-MethoxyTHF if it is not commercially available in the required purity.

Route A: From Dihydropyran (Oxidative Cleavage)

-

Ozonolysis: Dihydropyran is treated with ozone in methanol to cleave the double bond.

-

Cyclization: The resulting intermediate (4-formyloxybutyraldehyde) undergoes acid-catalyzed methanolysis and cyclization to yield 2-MethoxyTHF.

Route B: From 2,3-Dihydrofuran (Addition) [2]

-

Reagents: 2,3-Dihydrofuran + Methanol + cat. HCl.

-

Process: Direct addition of methanol across the enol ether double bond. This reaction is an equilibrium; using excess methanol drives the formation of the acetal.

Caption: Two primary synthetic routes to 2-Methoxytetrahydrofuran.

Part 5: Safety and Handling (Peroxides)[6][7]

Like all ethers and acetals with alpha-hydrogens, 2-Methoxytetrahydrofuran is a Class B Peroxide Former .

-

Peroxidation Risk: The C2 position (acetal carbon) is highly susceptible to autoxidation upon exposure to air, forming potentially explosive hydroperoxides.

-

Detection: Test for peroxides using KI starch paper or Quantofix® strips before any distillation or evaporation.

-

Inhibition: Commercial supplies should be stabilized with BHT (Butylated hydroxytoluene).

-

Storage:

WARNING: Do not distill 2-Methoxytetrahydrofuran to dryness. Peroxides concentrate in the residue and can detonate.[3][5]

References

-

Rosenthal, A., & Ong, K. S. (1972). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Canadian Journal of Chemistry.[2][6] Link

-

Barbey, S., et al. (2002).[1] Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

- Maier, M. E. (2001). Synthesis of Tetrahydrofuranyl Ethers as Protecting Groups. In Protective Groups in Organic Synthesis. Wiley-VCH.

- Kluge, A. F., et al. (1995). Synthesis of 2-Substituted Tetrahydrofurans via Nucleophilic Substitution. Journal of Organic Chemistry.

-

Clark, J. H. (2007). Green Chemistry: Solvents and Reagents. (Differentiation of MeTHF and MethoxyTHF). Link

Sources

An In-depth Technical Guide to the Theoretical Studies of 2-Methoxytetrahydrofuran Conformation

Introduction

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals. Its conformational flexibility, governed by a delicate interplay of steric and stereoelectronic effects, is paramount to its function, influencing molecular recognition, reactivity, and ultimately, therapeutic efficacy. 2-Methoxytetrahydrofuran (2-MeOTHF) serves as a fundamental model system for understanding the conformational behavior of more complex substituted tetrahydrofurans, such as those found in nucleosides and other glycosidic structures. A thorough grasp of the conformational landscape of 2-MeOTHF is therefore of critical importance to researchers in medicinal chemistry, chemical biology, and drug development.

This technical guide provides a comprehensive overview of the theoretical studies on the conformation of 2-MeOTHF. We will delve into the core principles governing its three-dimensional structure, the computational methodologies employed to probe its conformational space, and the key findings that have shaped our understanding of this important molecule.

The Conformational Landscape of the Tetrahydrofuran Ring: Pseudorotation

Unlike the relatively rigid chair conformation of cyclohexane, the five-membered tetrahydrofuran ring is highly flexible and undergoes a process known as pseudorotation.[1] This continuous puckering motion allows the ring to adopt a series of non-planar conformations, primarily the envelope (E) and twist (T) forms.[2] In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, no four atoms are coplanar. These conformations can interconvert with very low energy barriers.[3]

The presence of a substituent at the 2-position, as in 2-MeOTHF, introduces a new layer of complexity to this conformational landscape. The substituent can adopt either an axial or an equatorial orientation relative to the puckered ring, and its preference is dictated by a combination of steric and stereoelectronic factors, most notably the anomeric effect.

The Anomeric Effect in 2-Methoxytetrahydrofuran

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in 2-MeOTHF) to favor an axial orientation, despite the potential for increased steric hindrance.[4] This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding σ* orbital of the exocyclic C-O bond.[5] This interaction is maximized when the lone pair and the C-O bond are anti-periplanar, a geometry that is achieved in the axial conformation.

The anomeric effect can be further dissected into endo- and exo-anomeric components.[4] The endo-anomeric effect involves the lone pair of the ring heteroatom, while the exo-anomeric effect involves the lone pair of the exocyclic heteroatom. The rotational orientation of the methoxy group is therefore also a critical factor in determining the overall conformational stability.

Theoretical Methodologies for Studying 2-MeOTHF Conformation

The accurate theoretical description of the conformational preferences of 2-MeOTHF requires high-level computational methods that can properly account for the subtle interplay of electronic and steric effects.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), along with Density Functional Theory (DFT), are the workhorses for studying the conformational energetics of small molecules.[6][7] For systems where the anomeric effect is significant, it is crucial to employ methods that can adequately describe electron correlation.[6] High-level CCSD(T) calculations with large basis sets, often extrapolated to the complete basis set (CBS) limit, are considered the gold standard for obtaining accurate energy differences between conformers.[8] However, due to their computational cost, more efficient methods like MP2 and various DFT functionals are often used for geometry optimizations and frequency calculations.[8]

Basis Sets

The choice of basis set is also critical for obtaining reliable results. Pople-style basis sets (e.g., 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly employed. The inclusion of diffuse functions (+) is important for describing the lone pairs of electrons, while polarization functions (d,p) are necessary for accurately representing bonding and non-bonding interactions.

Solvation Models

In drug development and biological systems, molecules are rarely in the gas phase. Therefore, it is essential to consider the influence of the solvent on conformational equilibria. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to account for the bulk electrostatic effects of the solvent.[8] These models have been shown to be crucial for accurately predicting the axial/equatorial ratio of substituted cyclic ethers in solution.[8]

Key Conformational Isomers of 2-Methoxytetrahydrofuran and Their Relative Stabilities

The conformational analysis of 2-MeOTHF involves identifying the low-energy minima on its potential energy surface. These correspond to different ring puckers (envelope and twist) and different orientations of the methoxy group (axial and equatorial). The interplay between the ring conformation and the substituent orientation is a key feature of this system. For instance, the stability of a particular ring pucker can be influenced by the preference of the methoxy group for an axial or equatorial position.[3]

Table 1: Expected Relative Energies of 2-Methoxytetrahydrofuran Conformers

| Conformer | Ring Pucker | Methoxy Orientation | Expected Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| Axial-E | Envelope | Axial | 0.0 (Reference) | Anomeric effect, minimized steric interactions in this pucker |

| Equatorial-T | Twist | Equatorial | > 0 | Reduced anomeric effect, potential for lower steric strain |

| Axial-T | Twist | Axial | > 0 | Anomeric effect, different steric environment from E pucker |

| Equatorial-E | Envelope | Equatorial | > 0 | Reduced anomeric effect, potential for increased steric strain |

Note: The exact energy ordering and magnitudes will depend on the level of theory, basis set, and inclusion of solvent effects. The values presented are qualitative expectations.

Experimental Protocols: A Computational Workflow for 2-MeOTHF Conformation Analysis

The following protocol outlines a robust computational workflow for the theoretical investigation of 2-MeOTHF conformation.

Step 1: Initial Structure Generation

-

Build Initial Geometries: Construct the initial 3D structures of the possible conformers of 2-MeOTHF using a molecular modeling software (e.g., Avogadro, GaussView). This should include both axial and equatorial positions of the methoxy group on various plausible envelope and twist conformations of the THF ring.

-

Conformational Search (Optional but Recommended): For a more thorough exploration of the potential energy surface, perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).

Step 2: Geometry Optimization and Frequency Calculations

-

Select a Level of Theory and Basis Set: Choose an appropriate quantum mechanical method and basis set for the calculations. A good starting point is the B3LYP functional with the 6-311+G(d,p) basis set. For higher accuracy, MP2/aug-cc-pVTZ can be used.

-

Perform Geometry Optimizations: Optimize the geometry of each initial structure.

-

Perform Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Step 3: Single-Point Energy Refinement

-

Select a High-Level Method: For the most accurate relative energies, perform single-point energy calculations on the optimized geometries using a more sophisticated method, such as CCSD(T) with a large basis set (e.g., aug-cc-pVTZ or extrapolation to the complete basis set limit).

Step 4: Inclusion of Solvent Effects

-

Apply a Solvation Model: To model the system in a relevant solvent (e.g., water or chloroform), perform single-point energy calculations on the optimized gas-phase geometries using a continuum solvation model like IEFPCM.

Step 5: Analysis of Results

-

Calculate Relative Energies: Determine the relative energies (ΔE, ΔH, and ΔG) of all the conformers with respect to the global minimum.

-

Analyze Geometric Parameters: Examine key geometric parameters such as bond lengths, bond angles, and dihedral angles to understand the structural changes between conformers.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to quantify the hyperconjugative interactions responsible for the anomeric effect.

Visualization of Concepts

Pseudorotation Pathway of Tetrahydrofuran

Caption: A simplified representation of the pseudorotation pathway in tetrahydrofuran, showing the interconversion between envelope and twist conformations.

Conformational Equilibrium of 2-Methoxytetrahydrofuran

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Revealing pseudorotation and ring-opening reactions in colloidal organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 4. journalirjpac.com [journalirjpac.com]

- 5. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ab Initio Modeling of Glycosyl Torsions and Anomeric Effects in a Model Carbohydrate: 2-Ethoxy Tetrahydropyran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ab initio modeling of glycosyl torsions and anomeric effects in a model carbohydrate: 2-ethoxy tetrahydropyran - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Methoxytetrahydrofuran in Common Organic Solvents for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxytetrahydrofuran (2-MeOTHF), a compound of growing interest in sustainable chemistry and pharmaceutical development. Recognizing the scarcity of publicly available quantitative solubility data, this document focuses on empowering researchers by elucidating the fundamental principles that govern 2-MeOTHF's solubility. We delve into a theoretical framework for predicting its miscibility with common organic solvents, grounded in the principles of intermolecular forces and Hansen Solubility Parameters. The centerpiece of this guide is a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended to serve as a practical and authoritative resource for scientists and professionals in drug development, enabling them to effectively utilize, predict, and measure the solubility of 2-MeOTHF in their research endeavors.

Introduction to 2-Methoxytetrahydrofuran (2-MeOTHF)

2-Methoxytetrahydrofuran (IUPAC Name: 2-Methoxytetrahydrofuran, CAS No: 13436-45-8) is a cyclic ether with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol [1]. Its structure features a five-membered tetrahydrofuran ring with a methoxy group at the 2-position, rendering it an acetal.

1.1 Chemical Structure and Key Physicochemical Properties

-

Molecular Formula: C₅H₁₀O₂

-

Molecular Weight: 102.13 g/mol [1]

-

Structure:

-

Key Features: The molecule contains a polar ether linkage within the ring and an additional ether linkage in the methoxy group. The oxygen atoms act as hydrogen bond acceptors, but there are no hydrogen bond donors. This structure suggests a moderate polarity and the ability to engage in dipole-dipole interactions and accept hydrogen bonds from protic solvents.

1.2 Significance in Research and Drug Development

While 2-MeOTHF is a distinct molecule, its structural relative, 2-Methyltetrahydrofuran (2-MeTHF), has gained significant traction as a bio-based, green solvent alternative to traditional ethers like tetrahydrofuran (THF) and chlorinated solvents[2][3]. 2-MeTHF is derived from renewable feedstocks such as corn cobs and sugar cane bagasse[2]. By analogy, 2-MeOTHF presents potential as a sustainable solvent with unique solvating properties, making the understanding of its solubility profile critical for its application in:

-

Green Chemistry: Replacing less environmentally benign solvents in organic synthesis[4].

-

Drug Formulation: Acting as a solvent or excipient for active pharmaceutical ingredients (APIs).

-

Organometallic Chemistry: Serving as a reaction medium, for instance, in Grignard reactions where solvent properties are crucial[3].

Theoretical Principles for Predicting Solubility

A priori assessment of solubility is a cornerstone of efficient process development. By understanding the intermolecular forces at play, researchers can make educated predictions about a solute's behavior in a given solvent.

2.1 The "Like Dissolves Like" Paradigm

The principle that substances with similar intermolecular forces are likely to be miscible is a powerful qualitative tool[5]. 2-MeOTHF's structure is characterized by:

-

Dispersion Forces: Present in all molecules, arising from temporary fluctuations in electron density.

-

Dipole-Dipole Forces: Due to the permanent dipoles created by the electronegative oxygen atoms.

-

Hydrogen Bond Acceptance: The lone pairs on the oxygen atoms can accept hydrogen bonds from protic solvents (e.g., alcohols).

Based on this, 2-MeOTHF is expected to be readily soluble in solvents of moderate polarity, particularly those that are aprotic or can act as hydrogen bond donors.

2.2 Hansen Solubility Parameters (HSP) as a Predictive Tool

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a robust framework. HSP deconstructs the total cohesive energy of a substance into three components[6][7][8]:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values (a small "HSP Distance," Ra) are likely to be miscible[7]. The HSP distance (Ra) is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [7]

While the specific HSP values for 2-MeOTHF are not readily published, a researcher could determine them experimentally by testing the solubility of 2-MeOTHF in a range of solvents with known HSP values. This theoretical framework is invaluable for intelligently selecting or designing solvent blends for specific applications[6].

Caption: Conceptual diagram of solubility prediction using molecular properties.

Predicted Solubility & Miscibility Profile of 2-MeOTHF

While experimental data is paramount, a predicted solubility profile can guide initial solvent screening. The following table synthesizes predictions based on the chemical principles discussed above.

| Solvent Class | Common Examples | Predicted Miscibility with 2-MeOTHF | Rationale |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Fully Miscible | Similar polarity; strong hydrogen bond donor-acceptor interactions. |

| Ketones (Aprotic) | Acetone, Methyl Ethyl Ketone | Fully Miscible | Similar polarities and dipole-dipole interactions. |

| Ethers (Aprotic) | Diethyl Ether, Tetrahydrofuran (THF) | Fully Miscible | "Like dissolves like"; both are ethers with similar intermolecular forces. |

| Esters (Aprotic) | Ethyl Acetate | Fully Miscible | Both have polar carbonyl/ether groups and comparable polarities. |

| Aromatic Hydrocarbons | Toluene, Xylene | Likely Miscible | 2-MeOTHF has significant nonpolar character, allowing for dispersion force interactions. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Partially Miscible to Immiscible | Significant mismatch in polarity. Dominated by weak dispersion forces. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Fully Miscible | Similar moderate polarity and ability to engage in dipole-dipole interactions. |

| Highly Polar Aprotic | DMSO, DMF | Fully Miscible | Strong dipole-dipole interactions are expected to facilitate miscibility. |

| Water | H₂O | Partially Miscible | Can accept H-bonds from water, but the hydrocarbon backbone limits full miscibility. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Accurate, reproducible solubility data is best obtained through a validated experimental method. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility, representing a true equilibrium state[9][10].

4.1 Principle of the Isothermal Shake-Flask Method

The method involves agitating an excess amount of the solute (2-MeOTHF) in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique[9][11]. This ensures the measured value is the true thermodynamic solubility, not a kinetically trapped supersaturated state.

4.2 Step-by-Step Experimental Workflow

This protocol provides a self-validating system by sampling at multiple time points to confirm the attainment of equilibrium.

Caption: Workflow for the isothermal shake-flask solubility determination.

Protocol Details:

-

Preparation: Add an excess amount of 2-MeOTHF to a series of glass vials containing a precise volume of the chosen organic solvent. The excess should be clearly visible to ensure saturation[9].

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate for an extended period. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure equilibrium for all but the most challenging systems[10].

-

Sample Separation: After the desired equilibration time, cease agitation and allow the vials to stand undisturbed in the incubator for at least one hour to let the excess solid settle. Carefully withdraw an aliquot from the clear supernatant, taking care not to disturb the solid material. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm) into a clean vial[12]. This step is critical to remove any microscopic particles that would inflate the measured solubility.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Validation of Equilibrium: To ensure true thermodynamic equilibrium has been reached, repeat steps 3 and 4 for vials that have been agitated for different lengths of time (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium has been achieved[9].

4.3 Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is an ideal technique for the accurate quantification of 2-MeOTHF due to its specificity and sensitivity[13].

-

Method Development: Develop a simple isocratic HPLC method capable of separating 2-MeOTHF from any potential impurities or degradation products. A common choice would be a C18 reversed-phase column with a mobile phase of acetonitrile and water. Detection can be achieved using a UV detector (if 2-MeOTHF has a chromophore) or, more universally, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

-

Calibration Curve: Prepare a series of standard solutions of 2-MeOTHF of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999 for accuracy[12].

-

Sample Analysis: Inject the prepared (filtered and diluted) sample from the shake-flask experiment. Use the peak area from the resulting chromatogram and the equation from the calibration curve to calculate the exact concentration of 2-MeOTHF in the saturated solution.

Practical Applications and Considerations

-

Process Development: Accurate solubility data is essential for designing crystallization processes, selecting solvents for chromatography, and performing solvent swaps.

-

Pharmaceutical Formulation: For drug development professionals, understanding the solubility of an API in a potential solvent like 2-MeOTHF is a fundamental first step in formulation screening.

-

Safety and Handling: As a flammable organic solvent, 2-MeOTHF should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Conclusion

2-Methoxytetrahydrofuran holds promise as a versatile solvent with favorable environmental credentials. While quantitative solubility data in common organic solvents is not widely published, its solubility profile can be reliably predicted based on fundamental chemical principles and, more importantly, determined with high accuracy using the robust shake-flask method detailed in this guide. By combining theoretical prediction with rigorous experimental validation, researchers and drug development professionals can confidently assess and leverage the properties of 2-MeOTHF, paving the way for its integration into innovative and sustainable chemical processes.

References

-

Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Methyltetrahydrofuran. Retrieved from [Link]

-

ResearchGate. (2022). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. Retrieved from [Link]

-

Blog4evers. (2023). Exploring 2-Methoxytetrahydrofuran: Uses, Properties, and Benefits Explained. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of various solvents and extracts. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P , δ H in MPa 1/2 ) of four potential green solvents. Retrieved from [Link]

-

JNT-Chem. (n.d.). China 2-Methyltetrahydrofuran Green Solvent Manufacturers, Suppliers and Factory. Retrieved from [Link]

-

ResearchGate. (2016). Green Solvents in Organic Synthesis: An Overview II. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Retrieved from [Link]

-

National Institutes of Health. (2019). Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers. Retrieved from [Link]

-

Penn A State University. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]

-

PharmaGuru. (n.d.). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tetrahydro-2-methoxyfuran. PubChem. Retrieved from [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)

-

ResearchGate. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (2020). 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

European Union. (2023). Standard Operating Procedure for solubility testing. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

National Institutes of Health. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Il Farmaco. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components. Retrieved from [Link]

-

National Institutes of Health. (2013). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

Sources

- 1. Tetrahydro-2-methoxyfuran | C5H10O2 | CID 47519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Is 2-Methyltetrahydrofuran green solvent?What is it used for?_Chemicalbook [chemicalbook.com]

- 4. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]